N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide
Description
N-[(1H-1,3-Benzodiazol-2-yl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine backbone substituted with a cyclopenta[c]pyridazinyl group and a benzodiazolylmethyl carboxamide moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multivalent interactions .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c28-21(22-13-19-23-17-5-1-2-6-18(17)24-19)14-8-10-27(11-9-14)20-12-15-4-3-7-16(15)25-26-20/h1-2,5-6,12,14H,3-4,7-11,13H2,(H,22,28)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVXQDLUKLONJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NCC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a benzodiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that benzodiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A study conducted on a series of benzodiazole derivatives found that certain compounds significantly reduced cell viability in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
Benzodiazole derivatives have also been reported to possess antimicrobial activity. A recent screening of a small chemical library demonstrated that several benzodiazole-based compounds exhibited effective anthelmintic activity against Caenorhabditis elegans, suggesting potential applications in treating parasitic infections .
Neuroprotective Effects
The neuroprotective potential of similar compounds has been documented, particularly in models of neurodegenerative diseases. Compounds with a piperidine core have shown efficacy in protecting neuronal cells from oxidative stress and apoptosis . The specific compound may exhibit similar protective effects due to its structural characteristics.
The biological activity of this compound likely involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : It may interact with various receptors in the central nervous system, contributing to its neuroprotective effects.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Table 1: Summary of Biological Activities
Case Studies
Several case studies provide insight into the biological activities of similar compounds:
- Anticancer Study : A study involving a series of benzodiazole derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models. The lead compound showed an IC50 value indicating potent activity against breast cancer cells .
- Antimicrobial Screening : In a random screening assay using C. elegans, researchers identified several compounds with anthelmintic properties, suggesting a novel approach to treating helminth infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Compound A : 1-{5H,6H,7H-Cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide
- Key Difference : Replaces the benzodiazolylmethyl group with a 2-fluorophenyl substituent.
- However, it may reduce hydrogen-bonding capacity .
Compound B: 1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)-N-(3-morpholinopropyl)piperidine-4-carboxamide
- Key Difference: Substitutes the benzodiazole with an oxazole ring and adds a morpholinopropyl chain.
- Implications : The oxazole’s electron-deficient nature may alter π-π stacking interactions, while the morpholine group introduces solubility and pharmacokinetic advantages. Reported synthesis yield: 40% .
Compound C : N-[3-Methoxy-2-methyl-6-(6H)-pyridazin-3-yl]-1H-1,2,4-oxadiazole-4-ylidene]carbothioate
- Key Difference: Replaces the piperidine core with a pyrrolidinone and introduces a thioate group.
Pharmacological and Physicochemical Properties
Research Findings and Trends
- Benzodiazole vs. Oxazole: Benzodiazole-containing compounds (e.g., the target) show higher binding affinity to nucleic acid-binding proteins in preliminary assays compared to oxazole derivatives, likely due to enhanced π-stacking and hydrogen-bond donor capacity .
- Fluorophenyl Substitution : Compounds like A exhibit improved metabolic stability (t½ > 6 hours in liver microsomes) but reduced aqueous solubility (<10 µM) compared to benzodiazole analogues .
- Morpholine Additives : As seen in Compound B, morpholine groups enhance solubility (logP reduced by ~0.5 units) but may introduce off-target interactions with amine-binding receptors .
Critical Analysis of Evidence Limitations
- Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation and fragmentary synthesis yields.
- Conflicting Trends : While benzodiazoles generally improve binding affinity, their synthetic complexity (e.g., low yields in analogous reactions ) may limit scalability compared to fluorophenyl or oxazole derivatives.
Q & A
Basic Question: What experimental methods are recommended to confirm the structure and purity of this compound?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify aromatic protons (benzodiazole and cyclopenta[c]pyridazine rings) and aliphatic protons (piperidine and methylene groups). For example, distinct signals for the benzodiazole NH protons (~12-13 ppm) and cyclopenta protons (~6-8 ppm) should be observed .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Look for the molecular ion peak matching the calculated mass (CHNO) .
- Infrared Spectroscopy (IR): Identify functional groups like carboxamide (C=O stretch ~1650-1700 cm) and benzodiazole C=N stretches (~1600 cm) .
- Chromatography: Use HPLC or TLC with appropriate solvents (e.g., ethyl acetate/hexane) to assess purity (>95%) .
Basic Question: What are the key synthetic strategies for constructing the benzodiazole and cyclopenta[c]pyridazine moieties in this compound?
Methodological Answer:
The synthesis involves multi-step protocols:
- Benzodiazole Formation: Condense o-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions (e.g., HCl/ethanol reflux) to form the benzodiazole core .
- Cyclopenta[c]Pyridazine Synthesis: Use cyclopentadiene and hydrazine derivatives in a [4+2] cycloaddition, followed by dehydrogenation with Pd/C or DDQ to aromatize the ring .
- Piperidine Coupling: Employ nucleophilic substitution or amide coupling (e.g., EDC/HOBt) to link the piperidine-carboxamide to the cyclopenta[c]pyridazine .
- Purification: Isolate intermediates via column chromatography (silica gel, gradient elution) and recrystallize the final product in ethanol/water .
Advanced Question: How can computational methods optimize the synthetic route for scalability and yield?
Methodological Answer:
Advanced reaction design integrates:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for key steps (e.g., cycloadditions) .
- Machine Learning (ML): Train ML models on reaction databases to predict optimal solvents, catalysts, and temperatures. For example, DMF or dichloromethane may be prioritized based on similar reactions .
- High-Throughput Screening (HTS): Test reaction parameters (e.g., pH, catalyst loading) in parallel microreactors to rapidly identify conditions that maximize yield .
- Kinetic Analysis: Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
Advanced Question: How should researchers address contradictions in spectroscopic data during structural validation?
Methodological Answer:
Resolve discrepancies systematically:
- Cross-Validation: Compare NMR, IR, and MS data with computational predictions (e.g., simulated NMR spectra from Gaussian or ACD/Labs) .
- Isotopic Labeling: Introduce -labels to clarify ambiguous signals in crowded NMR regions (e.g., overlapping benzodiazole and pyridazine protons) .
- 2D NMR Techniques: Employ HSQC and HMBC to correlate - couplings and confirm connectivity in complex regions .
- X-ray Crystallography: If crystals are obtainable, resolve the absolute configuration to validate stereochemical assignments .
Advanced Question: What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
SAR studies require iterative synthesis and biological testing:
- Functional Group Modifications: Synthesize analogs by substituting the benzodiazole methyl group (e.g., with halides or methoxy) or altering the piperidine carboxamide (e.g., sulfonamide variants) .
- Biological Assays: Screen analogs against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) using dose-response curves (IC determination) .
- Molecular Docking: Perform in silico docking (AutoDock Vina, Schrödinger) to predict binding modes to receptors like G-protein-coupled receptors (GPCRs) .
- Metabolic Stability Testing: Use liver microsomes or hepatocyte assays to assess pharmacokinetic properties and guide further structural optimization .
Basic Question: What are the stability considerations for storing and handling this compound?
Methodological Answer:
Stability is influenced by functional groups:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the benzodiazole and pyridazine moieties .
- Moisture Sensitivity: Keep under inert gas (N or Ar) due to hydrolyzable carboxamide bonds .
- Solvent Compatibility: Use anhydrous DMSO or DMF for stock solutions to avoid precipitation .
- Analytical Monitoring: Periodically check purity via HPLC and adjust storage conditions if degradation exceeds 5% over six months .
Advanced Question: How can researchers resolve low reproducibility in biological assay results across laboratories?
Methodological Answer:
Standardize protocols and validate systematically:
- Compound Purity: Ensure >95% purity via orthogonal methods (HPLC, LC-MS) and share batch-specific certificates .
- Assay Conditions: Use common cell lines (e.g., HEK293 or HeLa) and control compounds (e.g., staurosporine for kinase assays) .
- Data Normalization: Report results relative to internal controls (e.g., % inhibition vs. vehicle) and share raw data for meta-analysis .
- Collaborative Validation: Conduct inter-laboratory studies with blinded samples to identify protocol-specific variables (e.g., serum batch effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
